molecular formula C24H34N8O7S B12403625 cyclo(Arg-Gly-Asp-D-Phe-Cys)

cyclo(Arg-Gly-Asp-D-Phe-Cys)

Cat. No.: B12403625
M. Wt: 578.6 g/mol
InChI Key: WNYJVAMZRBTOPE-YVSFHVDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide known for its high affinity to integrins, particularly αvβ3. This compound can disrupt cell integrin interactions, making it a valuable tool in various scientific research fields, including tumor research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Arg-Gly-Asp-D-Phe-Cys) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through the formation of a disulfide bond between the cysteine residues .

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrins and its ability to disrupt cell integrin interactions effectively. This makes it particularly valuable in cancer research and therapy .

Properties

Molecular Formula

C24H34N8O7S

Molecular Weight

578.6 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1

InChI Key

WNYJVAMZRBTOPE-YVSFHVDLSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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